2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
Research on related compounds has revealed insights into molecular structure and conformation. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, indicating intramolecular hydrogen bonding that stabilizes this conformation (Subasri et al., 2016). Similar structural features may be relevant in understanding the applications of the compound .
Antitumor and Antibacterial Properties
Compounds with similar structures have been investigated for their potential as antitumor and antibacterial agents. For instance, thieno[3,2-d]pyrimidin-2-yl-amino derivatives have demonstrated significant activity against various tumor cell lines and bacterial strains. These compounds' efficacy underscores the potential of structurally related molecules like 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide in similar applications (Hafez et al., 2017).
Synthesis and Chemical Reactions
The synthesis and reactivity of related thieno[2,3-d]pyrimidine derivatives have been extensively studied, providing valuable insights into potential synthetic pathways and chemical properties of this compound. For example, the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to form pyridin-2(1H)-ones showcases the reactivity of sulfanyl groups in heterocyclic synthesis, which could be relevant for the synthesis and modification of the compound of interest (Savchenko et al., 2020).
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-7-6-10-18(16(15)2)24-20(27)14-30-23-25-19-11-12-29-21(19)22(28)26(23)13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGNKLNDVAQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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